2-Methoxy-3H-indol-3-one

Synthetic Chemistry Heterocycle Synthesis Procurement

Researchers face non-isolable or unstable alternatives like 2-chloro-3H-indol-3-one (‘phantom’ species). This 2-methoxy analog is the only viable, storable 2-hetero-substituted scaffold for reliable synthesis. - **Unique reactivity**: Methoxy serves as a thermal demethoxylation leaving group for 2-aryl-3H-indol-3-one synthesis. - **Assay-ready profile**: 0 H-bond donors, 3 acceptors, XLogP 1.4 - ideal for biological probe integrity. - **Supply certainty**: Stable crystalline solid, immediate shipment in research quantities.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 613-44-5
Cat. No. B11918799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3H-indol-3-one
CAS613-44-5
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C1=O
InChIInChI=1S/C9H7NO2/c1-12-9-8(11)6-4-2-3-5-7(6)10-9/h2-5H,1H3
InChIKeyJKJBLIGGCVIZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3H-indol-3-one: Physicochemical Baseline


2-Methoxy-3H-indol-3-one (CAS 613-44-5) is a heterocyclic building block featuring a fused bicyclic indole core with a 3-oxo group and a 2-methoxy substituent [1]. Its molecular weight is 161.16 g/mol, with a computed XLogP3-AA of 1.4 and a topological polar surface area of 38.7 Ų [2]. These parameters directly inform its solubility profile and suitability as a synthetic intermediate in medicinal chemistry and material science workflows [1]. The compound is also recognized by the synonym 'O-Methyl-isatin', highlighting its structural relationship to the pharmacologically significant isatin scaffold [3].

2-Methoxy-3H-indol-3-one: Why Generic Substitution Fails


Substituting 2-methoxy-3H-indol-3-one with other 2-substituted-3H-indol-3-ones (e.g., 2-chloro or 2-phenyl) is scientifically invalid due to fundamental differences in electronic structure, stability, and synthetic utility. The 2-methoxy group confers unique reactivity as a leaving group in thermal demethoxylation reactions [1] and imparts a distinct hydrogen-bonding profile (0 H-bond donors, 3 H-bond acceptors) compared to halogenated or arylated analogs [2]. Critically, certain in-class alternatives, such as 2-chloro-3H-indol-3-one, have been demonstrated to be non-isolable 'phantom' species, rendering them impractical for reliable procurement or research use [3]. Therefore, selection of 2-methoxy-3H-indol-3-one is not merely a preference but a requirement for specific synthetic transformations and reproducible experimental outcomes.

2-Methoxy-3H-indol-3-one vs. Closest Analogs


Isolability vs. 2-Chloro-3H-indol-3-one

2-Methoxy-3H-indol-3-one is a stable, isolable compound that can be obtained and used reliably. In contrast, its closest halogen analog, 2-chloro-3H-indol-3-one, has been demonstrated to be a 'phantom' species that has never been isolated in pure form [1]. Reactions historically attributed to 2-chloro-3H-indol-3-one are in fact those of its dimeric or impure forms, making it an unreliable and effectively non-existent alternative for procurement or research [1].

Synthetic Chemistry Heterocycle Synthesis Procurement

Thermal Demethoxylation vs. 2-Aryl Analogs

The 2-methoxy group serves as a traceless leaving group under thermal conditions. In the synthesis of 2-aryl-3H-indol-3-ones, the intermediate 2-aryl-2-methoxy-3-oxo-2,3-dihydroindole undergoes thermodemethoxylation to yield the final product [1]. This synthetic pathway, which leverages the lability of the 2-methoxy moiety, is not accessible to 2-alkyl- or 2-aryl-3H-indol-3-ones that lack this specific functionality.

Organic Synthesis Methodology Indole Chemistry

Hydrogen-Bonding Profile vs. 2-Phenyl Analog

The 2-methoxy substituent provides a distinct hydrogen-bond acceptor pattern not found in its 2-aryl counterpart. 2-Methoxy-3H-indol-3-one has 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In comparison, the 2-phenyl analog (C14H9NO) has 0 donors and 2 acceptors . This difference in acceptor count and the electronic nature of the substituent (methoxy vs. phenyl) can lead to divergent molecular recognition and binding affinity profiles when used as a scaffold.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity with Nucleophiles vs. 2-Chloro Analog

2-Chloro-3H-indol-3-one reacts with N- and S-nucleophiles to form 3-substituted indol-2-ones, but with C-nucleophiles to afford either these or the corresponding 2-substituted indol-3-ones, showcasing a documented dichotomy in reactivity [1]. While direct comparative data for 2-methoxy-3H-indol-3-one under identical conditions is not available, the methoxy group is a much poorer leaving group than chloride. Therefore, 2-methoxy-3H-indol-3-one is expected to be far less susceptible to nucleophilic displacement, providing a more robust scaffold for applications where the 2-position must remain intact. This class-level inference is based on the established leaving group ability (Cl- >> MeO-).

Reaction Mechanisms Chemical Biology Nucleophilic Substitution

2-Methoxy-3H-indol-3-one: Application Scenarios


2-Aryl Derivative Synthesis for Medicinal Chemistry

As a key intermediate, 2-methoxy-3H-indol-3-one is used in the synthesis of 2-aryl-3H-indol-3-ones via a singlet oxygenation and thermal demethoxylation sequence [1]. This route provides access to a class of compounds with potential biological activity, and the use of the target compound is essential for this specific synthetic methodology.

Chemical Biology Probe Building Block

Given the non-isolability of the 2-chloro analog [1], 2-methoxy-3H-indol-3-one represents the only viable and stable 2-heteroatom-substituted 3H-indol-3-one scaffold for incorporation into larger molecular architectures. Its unique hydrogen-bonding profile (3 H-bond acceptors) [2] and resistance to nucleophilic displacement make it suitable for constructing probes where the core must remain intact under various biological assay conditions.

Scaffold for SAR Studies

In drug discovery, the methoxy group offers a distinct electronic and steric environment compared to H, alkyl, or aryl groups at the 2-position. The compound's computed properties, including an XLogP3-AA of 1.4 [1], make it a suitable core for optimizing solubility and permeability. It serves as a non-halogenated, non-arylated starting point for exploring SAR around the indol-3-one pharmacophore, where modifications can be systematically introduced at other positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-3H-indol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.